Ledoxantrone exerts its cytotoxic effects through a multi-faceted attack on DNA integrity and function, as illustrated below.
This compound induces cell death through DNA intercalation, topoisomerase II stabilization, and helicase blockade. [1] [2] [3]
The table below summarizes key efficacy data for this compound's enzyme inhibition.
| Target / Activity | Experimental Model | Potency (EC₅₀ or IC₅₀) | Comparison with Doxorubicin (EC₅₀) |
|---|---|---|---|
| DNA Helicase Blockade | Human DNA Helicase [1] | 0.17 μM [1] [4] | 0.26 μM [1] |
| DNA Helicase Blockade | Various oligonucleotide sequences (A-T rich, G-C rich) [1] | ~0.17 μM (no strong sequence preference) [1] | Not Applicable |
| DNA Synthesis Inhibition | Not Specified [5] | 0.17 μM [5] | Not Applicable |
The foundational data on this compound's mechanism were obtained using standard biochemical and cell-based assays.
DNA Helicase Activity Assay
DNA-Dependent ATPase Activity Assay
This compound advanced to clinical trials, but its development was ultimately halted.
This compound is a mechanistically informative compound that exemplifies a multi-targeting approach to DNA disruption. Its potent dual inhibition of topoisomerase II and DNA helicases was scientifically compelling [1] [2] [3]. However, the disconnect between its robust preclinical mechanism and the lack of efficacy in early clinical trials [2] [3] highlights the complex challenges in anticancer drug development. Research on its specific chemotype, the benzopyranoindazoles, remains valuable for understanding DNA-interactive agents.
The table below summarizes the key research details for this compound based on the search results.
| Attribute | Description |
|---|---|
| Research Type | Preclinical and Clinical (Phase II trials) [1] |
| Primary Investigated Uses | Treatment of metastatic colorectal cancer and hormone-refractory prostate cancer [1] |
| Reported Efficacy | Demonstrated weak activity in clinical trials [1] |
| Molecular Structure | Features an indazole scaffold [1] |
Information on this compound is sparse. It was investigated in Phase II clinical trials over two decades ago. One study focused on metastatic colorectal cancer, and another on hormone-refractory prostate cancer conducted between 1999 and 2004; however, it demonstrated only weak activity in these conditions [1].
The available information does not include detailed experimental protocols for this compound. Its development followed a standard pathway for anticancer drug evaluation, as illustrated below.
This compound's documented research pathway from discovery to clinical trial outcomes.
The investigation into this compound, while not resulting in a marketed therapy, provides valuable insight for researchers. It highlights that:
The table below summarizes the key information found on this compound:
| Attribute | Description |
|---|---|
| Development Status | Investigated in Phase II clinical trials about 25 years ago for metastatic colorectal cancer and hormone-refractory prostate cancer [1]. |
| Reported Efficacy | Demonstrated weak activity in these trials at the prescribed dose and schedule [1]. |
| Core Structure | Based on the indazole heterocyclic scaffold, a structure known for a broad spectrum of pharmacological activities [1]. |
| Mechanistic Class | A Topoisomerase II (TOP2) inhibitor, similar to other anthracycline-like drugs [1]. |
A full summary of quantitative data or detailed experimental protocols for this compound is not available in the search results. The primary source describes it as an older compound with limited efficacy from past clinical trials [1].
While specific data on this compound is scarce, the search results provide detailed mechanisms for similar TOP2-targeting drugs like mitoxantrone, which can serve as a useful reference.
TOP2 enzymes are crucial for DNA replication and cell proliferation. TOP2 inhibitors are often classified as "poisons" because they stabilize a transient DNA-enzyme complex, leading to DNA damage and cell death [2] [3].
The diagram below illustrates this general mechanism of action for TOP2 poisons.
For researchers, the experimental methodologies used to study these mechanisms for drugs like mitoxantrone include:
| Assay Type | Reported Value | Biological Target / Activity | Citation Source |
|---|---|---|---|
| In vitro Enzymatic Assay | IC50 = 0.17 μM | DNA Helicases Inhibitor | [1] |
| In vitro Cell-Based Assay | Described as a "Top II inhibitor" | Topoisomerase II Inhibitor (with anticancer activity) | [2] |
The identified biological targets point to Ledoxantrone's primary mechanism of action involving the disruption of DNA integrity and metabolic processes in cancer cells.
It is valuable to place this compound within the broader context of related chemotherapeutic agents.
While a specific protocol for this compound is not detailed in the search results, the following is a standard methodology used to assess Topoisomerase II inhibition, which would be applicable.
The diagram below integrates this compound's mechanisms into a signaling pathway and experimental workflow.
This compound (also referred to as TRK-710 or mitoxantrone derivative XVI) was an investigational anthracenedione-based chemotherapeutic agent, similar to mitoxantrone [1].
Current research efforts have shifted towards improving established chemotherapeutics like mitoxantrone. The table below summarizes the key advanced strategies being explored.
| Research Strategy | Key Objective/Mechanism | Experimental Model/Cancer Type | Key Findings/Outcome |
|---|---|---|---|
| Novel Drug Delivery Systems [2] [3] [4] | Enhance tumor targeting and reduce systemic toxicity by encapsulating the drug. | Liposomal Mitoxantrone (Lipo-MIT): Relapsed/Refractory T-cell and NK-cell lymphoma [2]. | Robust antitumor activity; manageable safety profile [2]. |
| Ferritin-Nanocage Encapsulated MIT: Pancreatic cancer [3]. | Significant tumor growth control; improved mouse survival [3]. | ||
| Thermosensitive Liposomal MIT (MTX-TSL): Prostate cancer [4]. | Improved drug accumulation and release in tumors; enhanced suppression of tumor growth [4]. | ||
| Overcoming Drug Resistance [5] [6] | Counteract intrinsic and microenvironment-induced resistance mechanisms. | Targeting DNA-PK/NHEJ pathway: Pediatric Acute Myeloid Leukemia (AML) [5]. | DNA-PK inhibition alleviated mitoxantrone resistance [5]. |
| Inhibiting eEF-2K to block Akt activation & autophagy: Breast cancer [6]. | Mitoxantrone itself identified as an eEF-2K inhibitor; combination with mTOR inhibitors showed synergistic cytotoxicity [6]. | ||
| Drug Repurposing & Mechanism Exploration [6] | Discover new biological targets and synergistic drug combinations. | Mitoxantrone as an eEF-2K inhibitor: Breast cancer [6]. | Provides a novel rationale for using mitoxantrone in combination therapies to overcome resistance to other agents [6]. |
The lack of recent research on this compound, contrasted with the active work on mitoxantrone, suggests that improving drug delivery and overcoming resistance are more fruitful paths than developing new analogues with similar limitations. The following diagram illustrates this modern development logic.
For a contemporary drug development project, focusing on this compound may not be the most promising path. Instead, you could:
The table below consolidates the key preclinical findings for this compound (also known as CI-958 or this compound trihydrochloride) based on the available information.
| Aspect | Preclinical Findings |
|---|---|
| Mechanism of Action | Topoisomerase II (Topo II) inhibitor; DNA intercalator [1] [2]. |
| Therapeutic Application (Investigational) | Studied for digestive disorders and urologic disorders [2]. |
| Anticancer Activity | Demonstrated anticancer activity in preclinical models. Member of the benzothiopyranoindazoles class, noted for a broad spectrum and high degree of activity in preclinical models [3]. |
| Clinical Progression | Advanced to Phase II clinical trials for metastatic colorectal cancer and hormone-refractory prostate cancer, where it showed weak activity [1]. |
This compound was investigated as part of a class of compounds known as benzothiopyranoindazoles [3]. The following diagram outlines the general mechanism of action for Topoisomerase II inhibitors like this compound and the subsequent cellular consequences.
Generalized mechanism of Topoisomerase II inhibitors, leading to DNA damage and cell death.
The available information on this compound is limited, as the compound was studied decades ago and its development appears to have been discontinued. To conduct an in-depth technical analysis, you may need to explore the following:
Mitoxantrone is a synthetic anthracenedione developed as an analogue of doxorubicin, designed to have improved antitumor activity and decreased cardiotoxicity [1]. Its primary mechanisms of action and key properties are summarized below.
Table 1: Core Properties and Mechanisms of Mitoxantrone
| Aspect | Description |
|---|---|
| Chemical Class | Anthracenedione / Anthracenedione antibiotic [2] [3] |
| Primary Mechanisms | • DNA Intercalation: The planar chromophore inserts between DNA base pairs, disrupting replication and transcription [1] [2]. • Topoisomerase II Inhibition: Stabilizes the DNA-enzyme complex, leading to DNA double-strand breaks [4] [2]. • Immunosuppressive Effects: Potently inhibits proliferation of B and T lymphocytes and macrophages [3]. | | Key Molecular Structure | Tricyclic planar anthraquinone ring with two basic amino side chains [1]. | | Solubility & Interactions | Interacts with surfactant micelles and biological membranes; binding is influenced by electrostatic and hydrophobic forces, dependent on environmental pH [1]. |
Mitoxantrone is used in treating several hematologic malignancies and multiple sclerosis. Recent real-world studies and novel delivery systems are enhancing its application profile.
Table 2: Clinical Applications and Recent Research Findings
| Application / Study | Key Findings / Use Context |
|---|---|
| Acute Myeloid Leukemia (AML) | A 2025 real-world study of a liposomal mitoxantrone (Lipo-MIT) regimen showed a composite complete remission (CRc) rate of 84.6% in newly diagnosed AML and 45.1% in relapsed/refractory patients [5]. |
| Multiple Sclerosis (MS) | Approved for worsening relapsing-remitting, progressive relapsing, and secondary progressive MS. Use is limited by cumulative, dose-dependent cardiotoxicity and risk of therapy-related leukemia [3] [6]. |
| Prostate Cancer | Used with a steroid for pain relief in advanced, hormone-refractory disease. Largely supplanted by docetaxel as first-line treatment [3] [2]. |
| Overcoming Drug Resistance | A 2025 clinical trial is investigating if low-dose mitoxantrone can block the mitochondrial calcium uniporter, reversing resistance to the AML therapy venetoclax+azacitidine [7]. |
Recent research focuses on novel formulations like liposomes to improve mitoxantrone's therapeutic index by enhancing targeting and reducing systemic toxicity.
The following diagram illustrates the workflow for preparing and testing thermosensitive liposomal mitoxantrone.
The clinical use of mitoxantrone is constrained by several significant, dose-dependent toxicities.
Current investigations are exploring new roles and formulations for mitoxantrone:
For a quick reference, here are the key identifiers and properties of Ledoxantrone Trihydrochloride [1] [2] [3]:
| Property | Value |
|---|---|
| CAS Number | 119221-49-7 |
| Molecular Formula | C₂₁H₃₀Cl₃N₅OS |
| Molecular Weight | 506.92 g/mol |
| Appearance | Solid (yellow) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year |
The solubility information for this compound Trihydrochloride, primarily derived from supplier recommendations, is summarized in the table below [1] [2].
| Solvent / Application | Protocol / Solubility | Notes / Concentration |
|---|---|---|
| In Vitro Solubility | "May dissolve in DMSO (in most cases), if not, try other solvents such as H2O, Ethanol, or DMF..." [2] | A cautious approach is advised. |
| Stock Solution (DMSO) | Prepare a stock solution in DMSO, then dilute into aqueous buffers for experiments [2]. | Common stock concentrations: 5-10 mM [2]. |
| Preparation Example | To make 1 mL of 10 mM stock: Add 1 mg of powder to 197.3 µL of DMSO [1]. | Always use freshly prepared stock solutions. |
For in vivo studies, this compound Trihydrochloride requires formulation using solvents and solubilizing agents. The table below outlines two common injectable protocols [2].
| Component | Injection Formulation 1 | Injection Formulation 2 |
|---|---|---|
| DMSO | 10% | 10% |
| PEG300 | - | 40% |
| Tween 80 | 5% | 5% |
| Saline | 85% | 45% |
| Preparation | 1. Add DMSO stock solution to Tween 80 and mix well. 2. Add saline slowly to the mixture [2]. | 1. Add DMSO stock to PEG300 and mix. 2. Add Tween 80 and mix. 3. Add saline slowly to the mixture [2]. |
This compound Trihydrochloride (also known as CI 958) is characterized as a Topoisomerase II (Topo II) inhibitor with anticancer activity [1]. More specifically, it functions as a DNA helicases inhibitor with an IC₅₀ of 0.17 μM [2]. By inhibiting these essential enzymes involved in DNA unwinding and repair, the compound can cause DNA strand breaks and prevent cancer cells from proliferating, making it a candidate for studying digestive and urologic disorders [1]. The following diagram illustrates this primary mechanism.
Ledoxantrone trihydrochloride is a synthetic compound identified as a DNA helicases and Topoisomerase II (Topo II) inhibitor, with investigated use in digestive and urologic disorders [1]. Its basic properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound Trihydrochloride
| Property | Detail |
|---|---|
| CAS Number | 119221-49-7 [1] [2] |
| Molecular Formula | C₂₁H₃₀Cl₃N₅OS [1] [2] |
| Molecular Weight | 506.92 g/mol [1] [2] |
| Appearance | Yellow solid [1] |
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (in solvent) | -80°C for 1 year [1] |
| Bioactivity | DNA helicases inhibitor (IC₅₀ = 0.17 μM); Top II inhibitor with anticancer activity [1] [2] |
This section outlines the procedures for preparing stock solutions of this compound trihydrochloride for in vitro and in vivo applications.
This compound trihydrochloride has low water solubility and is typically dissolved in DMSO to create a concentrated stock solution [2]. The following table provides calculations for preparing common stock concentrations.
Table 2: this compound Trihydrochloride Stock Solution Preparation Guide
| Mass | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
|---|---|---|---|
| 1 mg | 1.97 mL | 0.39 mL | 0.20 mL |
| 5 mg | 9.86 mL | 1.97 mL | 0.99 mL |
| 10 mg | 19.73 mL | 3.95 mL | 1.97 mL |
Materials:
Procedure:
The following diagram illustrates the logical workflow for preparing the stock solution.
For animal studies, the DMSO stock solution must be further diluted into a physiologically compatible formulation. Several recommended formulations are listed below [2].
Table 3: Common In Vivo Formulations for this compound Trihydrochloride
| Formulation | Composition (Volume Ratio) | Final Notes |
|---|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | Common and well-tolerated formulation for IP/IV/IM/SC routes. |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Alternative with higher PEG300 content. |
| Injection 3 | DMSO : Corn oil = 10 : 90 | For subcutaneous (SC) administration. |
| Oral 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) | Standard for oral gavage. |
This protocol uses "Injection Formulation 1" as an example.
Materials:
Procedure:
The process of preparing a dose for animal studies from a frozen stock is outlined below.
This compound (CI 958) trihydrochloride is a recognized inhibitor of DNA helicases, with a reported IC₅₀ of 0.17 μM [2]. It also functions as a Topoisomerase II (Topo II) inhibitor, a mechanism it shares with the related anticancer drug Mitoxantrone [1] [3]. By inhibiting these crucial enzymes, this compound disrupts DNA replication and repair, leading to DNA strand breaks and crosslinks, ultimately inducing cell death in cancerous cells [3].
Ledoxantrone trihydrochloride (CAS 119221-49-7) is a synthetic small molecule identified as a potent DNA helicases inhibitor and Topoisomerase II (Top II) inhibitor with demonstrated anticancer activity. [1] [2] Its development has been explored for treating digestive disorders, urologic disorders, and specific cancers, including colorectal and hormone-refractory prostate cancer. [1] [3] Early clinical trials (Phase II) were conducted approximately 25 years ago; however, at the prescribed schedules and doses, it was found to be less effective against colorectal cancer and showed only weak activity in hormone-refractory prostate cancer. [3] Despite its clinical limitations, it remains a compound of research interest due to its mechanism of action.
A comprehensive understanding of the compound's properties is essential for developing stable and bioavailable formulations for in vivo studies.
| Property | Description |
|---|---|
| CAS Number | 119221-49-7 [1] [2] |
| Molecular Formula | C₂₁H₃₀Cl₃N₅OS [1] [2] |
| Molecular Weight | 506.92 g/mol [1] [2] |
| Appearance | Yellow solid [1] |
| Storage (Powder) | -20°C for 3 years [1] [2] |
| Storage (Solution) | -80°C for 1 year; -20°C for 1 month [2] |
| Purity | ≥ 98.13% (HPLC) [1] |
Solubility Data: this compound trihydrochloride is recommended to be dissolved first in DMSO to create a stock solution. If it is not sufficiently soluble in DMSO, alternative solvents such as water, ethanol, or DMF can be explored. [2] The following workflow outlines the decision process for preparing in vivo formulations based on solubility testing.
Based on common practices for compounds with similar solubility profiles, here are detailed methodologies for formulating this compound trihydrochloride for administration in animal models. It is critical to note that these are generalized protocols, and researchers must empirically determine the optimal formulation for their specific compound batch and experimental system. [2]
For intravenous (IV), intraperitoneal (IP), intramuscular (IM), or subcutaneous (SC) injection, the primary goal is to create a sterile, stable solution or fine suspension.
Injection Formulation 1 (DMSO/Surfactant/Saline):
Injection Formulation 2 (DMSO/PEG300/Surfactant/Saline):
Injection Formulation 3 (Oil-Based for Sustained Release):
For studies requiring oral gavage, the compound must be formulated for stability and absorption through the gastrointestinal tract.
| Administration Route | Formulation Components | Ratio (v/v) | Key Considerations |
|---|---|---|---|
| IV, IP, IM, SC | DMSO, Tween 80, Saline | 10 : 5 : 85 [2] | Maintain sterility; monitor for precipitation. |
| IV, IP, IM, SC | DMSO, PEG300, Tween 80, Saline | 10 : 40 : 5 : 45 [2] | Higher PEG content may improve solubility of some compounds. |
| IP, SC | DMSO, Corn Oil | 10 : 90 [2] | Potential for sustained release; requires vigorous mixing. |
| Oral Gavage | Powder, 0.5% CMC-Na in H₂O | N/A (w/v) | Must be a homogeneous suspension; stable for dosing duration. |
Designing an in vivo efficacy study requires careful consideration of the experimental goals and the establishment of key parameters. The following diagram outlines a logical workflow from formulation to data analysis.
While specific PK-PD data for this compound is not available in the search results, the general principles of modeling are critical for designing dose optimization trials. Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is a mathematical approach that separates drug-specific parameters (e.g., clearance, receptor affinity) from system-specific parameters (e.g., blood flow, enzyme expression) to quantify the exposure-response relationship. [4]
These application notes are based on limited publicly available data and are intended for research purposes only. They are not for human or diagnostic use. [2]
For a hydrophobic drug like Ledoxantrone, the selection of a safe and effective vehicle is critical. The table below summarizes tolerable doses for some common non-aqueous vehicles from a large-scale survey, which can serve as a starting point for formulation development [1].
| Vehicle | Route | Species | Reported Maximum Tolerated Dose | Dose-Limiting Toxicities |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Intraperitoneal (IP) | Mouse | 3 mL/kg | Local irritation, systemic toxicity |
| Cremophor EL | Intravenous (IV) | Mouse | 10 mL/kg (of a 1:10 dilution) | Hypersensitivity, hemodynamic changes |
| Ethanol | Intraperitoneal (IP) | Mouse | 3.76 mL/kg | Sedation, respiratory depression |
| PEG 400 | Intravenous (IV) | Rat | 5 mL/kg | Renal toxicity, vacuolation |
| Propylene Glycol | Subcutaneous (SC) | Rat | 10 mL/kg | Local tissue damage, necrosis |
Key Considerations:
This workflow outlines a systematic approach to develop and validate a vehicle for this compound in animal models, based on standard practices in preclinical drug development.
Phase 1: Vehicle Screening & Formulation
Phase 2: Preclinical Safety & Tolerability
Phase 3: In Vivo Efficacy Evaluation
Since specific data for this compound is not publicly available, you may need to:
This document outlines a detailed protocol for stability testing, using mitoxantrone as a model compound. The methodology is based on ICH guidelines and can be adapted for related compounds like ledoxantrone upon the availability of specific data [1] [2].
Mitoxantrone is a synthetic anthracenedione derivative with proven efficacy against various leukemias, breast cancer, and multiple sclerosis [3]. Its stability in diluted solutions is critical for pharmacy-based preparation and clinical safety. This application note provides a standardized protocol to assess the physicochemical stability of mitoxantrone concentrate after dilution to 0.1 mg/mL and 0.6 mg/mL with 0.9% sodium chloride in polyolefin (PO) bags under two storage conditions [1]. The workflow for the stability study is summarized below:
The stability of a drug is influenced by a network of factors related to the drug's properties, the environment, and the container. The following diagram illustrates the key parameters and their logical relationships that must be controlled and monitored during a stability study.
Table 1: Key Experimental Parameters for Stability Assessment
| Parameter | Specification | Rationale & Reference |
|---|---|---|
| Drug Substance | Mitoxantrone Accord 2 mg/mL concentrate [1] | Model anthracenedione compound. |
| Diluent | 0.9% Sodium Chloride Infusion Solution [1] | Standard clinical diluent. |
| Final Concentrations | 0.1 mg/mL & 0.6 mg/mL [1] | Represents low and high clinical dosing ranges. |
| Container | 500 mL Polyolefin (PO) Bags [1] | Common container for infusion solutions; inert material. |
| Storage Conditions | (1) 2°C–8°C, light protected; (2) 20°C–25°C, normal fluorescent light [1] | Tests refrigerator and controlled room temperature storage. | | Study Duration | 84 days (12 weeks) [1] | Determines long-term stability for advance preparation. |
3.1. Solution Preparation
3.2. Storage and Sampling
3.3. Physicochemical Stability Assessment Stability is assessed through a combination of physical and chemical tests. The following table outlines the acceptance criteria for these tests, based on data from mitoxantrone.
Table 2: Stability Acceptance Criteria & Results (Mitoxantrone Model)
| Test Category | Analytical Method | Acceptance Criteria | Mitoxantrone Results (84-Day Study) |
|---|---|---|---|
| Physical Stability | Visual Inspection | No change in color, clarity; absence of particulate matter [1]. | No changes observed under either condition [1]. |
| pH Measurement | No significant change from initial value [1]. | Values remained unchanged [1]. |
| Chemical Stability | Stability-Indicating HPLC | Concentration within ±10% of initial (label claim) [1]. | Refrigerated (2°C–8°C): No change. Room Temp (20°C–25°C): Slight decrease (within acceptance criteria) [1]. |
3.3.1. Physical Stability Tests
3.3.2. Chemical Stability Test: HPLC Analysis This is a validated, stability-indicating method to quantify mitoxantrone concentration and detect degradation products.
Based on the mitoxantrone model, solutions diluted with 0.9% sodium chloride in PO bags to concentrations of 0.1 mg/mL and 0.6 mg/mL are physicochemically stable for 84 days. This stability is maintained under both refrigerated (2°C–8°C, light protected) and room temperature (20°C–25°C, normal light) storage [1]. This allows pharmacy-based cytotoxic preparation units to prepare these infusions in advance, improving efficiency in clinical settings.
The protocols and data presented here are specific to mitoxantrone. While this compound is likely a structurally similar compound, its specific stability profile must be empirically determined.
Here are detailed methodologies for handling Mitoxantrone, which can be adapted for Ledoxantrone with appropriate validation. Mitoxantrone is an anthracenedione anticancer agent [1].
This protocol is adapted from general pharmaceutical practices for cytotoxic drug preparation [1].
A 2025 study detailed the preparation of Mitoxantrone Thermosensitive Liposomes (MTX-TSL), which could be highly relevant for targeted assay systems [3].
For a novel compound like this compound, determining its kinetic solubility is a crucial first step. Nephelometry is a high-throughput method well-suited for this [4].
The table below summarizes key physicochemical and handling data for Mitoxantrone, which may inform your work with this compound.
| Property | Details for Mitoxantrone | Relevance for Assay Development |
|---|---|---|
| Chemical Class | Synthetic antineoplastic anthracenedione [1] | Suggests potential solubility and stability challenges common to cytotoxics. |
| Supplied Form | Concentrated aqueous solution (2 mg/mL) [1] [2] | Provides a known, soluble starting point for dilution. |
| Solubility & Stability | A thermosensitive liposomal formulation showed a cumulative release of ~96% at 41°C after 45 min [3]. | Temperature can be a critical parameter for dissolution and release. |
| Analytical Detection | A custom spectrophotometric method achieved a low detection limit of 0.2 µg L⁻¹ [5]. | Highlights the sensitivity achievable for this class of compounds. |
| Critical Safety Note | Causes severe local tissue damage upon extravasation. Not for intrathecal use [1]. | Emphasizes extreme caution and strict adherence to safety protocols during handling. |
Given the lack of direct data, the following workflow outlines a systematic approach to characterize this compound, based on general practices in drug development [4].
The table below summarizes the key historical research applications of this compound (identified as XVI in the source material) based on information from a 2025 review article [1].
| Trial Phase | Cancer Models/Indications | Reported Outcomes and Status |
|---|---|---|
| Phase II | Colorectal cancer; Metastatic colorectal cancer | Investigated for potential, but found to be less effective at the prescribed schedule and dose [1]. |
| Phase II | Hormone-refractory prostate cancer (1999-2004) | Demonstrated weak activity [1]. |
Although the search results do not detail this compound's specific mechanism, it is a derivative of mitoxantrone [1]. Mitoxantrone is a DNA intercalating agent and topoisomerase II inhibitor, and this proposed mechanism and a general workflow for evaluating such compounds are illustrated below.
Since specific protocols for this compound were not found, the following is a generalized methodology for evaluating the cytotoxicity of chemotherapeutic agents like this compound in cancer models, based on standard practice.
Objective: To determine the in vitro cytotoxicity and half-maximal inhibitory concentration (IC₅₀) of a drug candidate on cancer cell lines.
Materials:
Procedure:
The search results indicate that this compound demonstrated only weak activity in historical Phase II trials for colorectal and prostate cancers [1]. This suggests its direct application as a monotherapy may be limited.
Future research could explore:
1. Mechanism of Action and Background Ledoxantrone trihydrochloride is identified as a Topo II inhibitor with anticancer activity, and is used in research related to digestive and urologic disorders [1]. Topo II poisons, a class which includes drugs like etoposide and mitoxantrone, function by stabilizing the covalent complex between Topo II and DNA. This prevents the re-ligation of DNA double-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells [2] [3] [4].
2. Key Considerations for Concentration Determination It is critical to distinguish between total drug concentration and the free, pharmacologically active concentration. For liposomal formulations of related drugs like mitoxantrone, the free drug concentration represents the active moiety responsible for therapeutic effects and toxicity [5]. Furthermore, the user should be aware that different cell lines exhibit varying sensitivities to Topo II inhibitors, often correlated with their baseline Topo IIα expression levels [2].
Below is a detailed protocol for assessing the potency and mechanism of this compound as a Topo II inhibitor.
1. In Vitro Topo II Decatenation or Relaxation Assay This is a primary, cell-free assay to confirm direct enzyme inhibition.
2. Cell-Based Micronucleus Assay This assay evaluates the chromosomal damaging effects resulting from Topo II inhibition in a cellular context, a hallmark of Topo II poisons [3].
3. Assessment of DNA Double-Strand Breaks (γH2AX Staining) This method directly measures the primary molecular lesion induced by Topo II poisons.
While direct data for this compound is unavailable, the table below provides context with potency ranges of other well-characterized Topo II inhibitors from the literature. This can serve as a starting point for defining your concentration ranges.
Table 1: Potency of Reference Topo II Inhibitors in Cellular Assays
| Inhibitor | Mechanism | Example Cellular Activity (Micronucleus Assay) | Key Experimental Notes |
|---|---|---|---|
| Etoposide | Topo II Poison | Significant MN increase at low nanomolar concentrations [3] | Human TK6 lymphoblastoid cells, 24h treatment [3] |
| Aclarubicin | Catalytic Inhibitor | Significant MN increase at 12.5 nM [3] | Human TK6 lymphoblastoid cells, flow cytometry-based MN assay [3] |
| Fluorobenzoate-Altholactone (Compound 2) | Topo II Poison (binds ATPase domain) | Cytotoxic at low micromolar concentrations; induced DSBs and apoptosis [2] | Cholangiocarcinoma (CCA) cell lines (KKU-M055, KKU-M213) [2] |
| ICRF-187 | Catalytic Inhibitor | Induced MN at low micromolar concentrations [3] | Human TK6 lymphoblastoid cells, 24h treatment [3] |
The following diagram illustrates the established mechanism of Topo II poisons, which this compound is expected to follow, and the consequent experimental outcomes you will measure.
This document provides a foundational framework for profiling this compound as a Topo II inhibitor. The experimental path involves:
You are encouraged to use the cited protocols and the potency of known inhibitors as a benchmark to determine the effective concentration range for this compound in your specific experimental models.
Nanocarrier systems can significantly improve drug solubility, stability, and targeting. The table below summarizes key strategies applicable to hydrophobic drugs like ledoxantrone.
| Strategy | Nanocarrier System | Key Composition | Experimental Findings |
|---|---|---|---|
| Lipid-based Nanoparticles [1] | Solid Lipid Nanoparticles (SLNs) | Soybean lecithin (SPC), Cholesterol, Trilaurin, PEG-stearate (S100) | Particle size: ~120 nm; Sustained drug release; Effective against multidrug-resistant (MDR) leukemia cells in vivo |
| Polymer-based Nanoparticles [2] | Oxidized Quercetin (oxQCT) NPs | Partially oxidized Quercetin, mPEG-amine (MW 5000) | Particle size: <200 nm; Faster drug release at acidic pH (tumor microenvironment) than at pH 7.4 |
| Carbon-based Nanocarriers [3] | Magnetic Carbon Nanotubes (mCNTs) | CNTs decorated with magnetite (Fe₃O₄), coated with Fmoc-amino acids | Enabled magnetic targeting and hyperthermia; pH-responsive drug release; High drug loading via π-π stacking |
| Inorganic Complexes [4] | Nanodiamond (ND) Complexes | ~5 nm carbon-based nanodiamonds | Complex formed via physical adsorption; Increased drug retention and efficacy in drug-resistant breast cancer cells |
Here are detailed methodologies for preparing and evaluating two of the most promising nanocarrier systems.
This protocol is adapted from the co-encapsulation of mitoxantrone and β-elemene in SLNs.
This protocol describes the formation of nanoparticles via nanoprecipitation.
The following diagram outlines a systematic, experimental approach to diagnose and solve solubility-related issues in drug development.
This workflow provides a logical sequence for tackling solubility issues. You should begin by thoroughly characterizing the drug's inherent properties, as these will guide your formulation choices [5]. Based on this, you can select the most appropriate nanocarrier system. The preparation process then requires careful optimization of parameters like drug-to-excipient ratio and processing conditions [6] [1]. Finally, comprehensive in-vitro evaluation is essential to confirm the improved performance of your final formulation.
The questions and answers below address common physical stability issues, using liposomal mitoxantrone as a model system.
| Question | Possible Cause & Mechanism | Troubleshooting Steps & Validation Methods |
|---|
| Observed drug precipitation or crystal formation in the final product. | - Supersaturation & Nucleation: Free drug concentration exceeds solubility limit during loading or storage [1].
For the troubleshooting steps listed above, here are the detailed experimental methodologies cited in the research.
This protocol is critical for investigating the root cause of precipitation or leakage.
This method is essential for accurate pharmacokinetic and biodistribution studies.
The following diagrams outline the key experimental processes for formulation preparation and analytical quantification.
The table below outlines common problems that can affect the reliability of assays for anthracenedione-based drugs like Ledoxantrone, along with potential investigative steps.
| Problem Area | Specific Issue | Potential Investigation Steps |
|---|---|---|
| Drug Solubility & Stability | Poor aqueous solubility; drug aggregation; degradation over time [1]. | Test different solvents/buffers; use surfactants (e.g., CTAB, Tweens) to improve solubility and stability; confirm stock concentration via UV-Vis [1]. |
| Off-Target Effects | Observed cellular effects not due to primary target (e.g., Topo II). | Include a negative control cell line (e.g., TERT-negative or ALT-positive cells) to check for telomerase-independent effects [2]. |
| Cellular Drug Accumulation | Low intracellular drug concentration; active efflux [3]. | Use Pgp inhibitors (e.g., Valspodar/PSC833) in combination; employ confocal microscopy to visually monitor drug uptake and efflux [3]. |
| DNA Binding & Intercalation Assays | Unusual or absent spectral shifts; inconsistent results. | Use simple synthetic polynucleotides (e.g., poly(dG-dC)) for initial validation; employ multiple spectroscopic techniques (UV-Vis, CD, fluorescence) to confirm binding mode [4]. |
| Analytical Method Validation | Poor precision, accuracy, or high background noise in detection. | Follow ICH Q2 guidelines; validate methods for specificity, precision, linearity, and range; use standard curves with a correlation coefficient (R²) ≥ 0.980 [5]. |
Here are detailed methodologies for core experiments, adapted from research on related compounds, which are crucial for developing and validating a this compound assay.
This protocol uses live-cell confocal microscopy to visually track how a drug is processed by cells, which is critical for troubleshooting efficacy issues [3].
The workflow for this protocol can be visualized as follows:
This method helps confirm the primary mechanism of action and troubleshoot issues where the drug appears inactive in biochemical assays [4] [1].
Topoisomerase II inhibitors are classified as either poisons, which stabilize the enzyme-DNA cleavage complex and cause DNA damage, or catalytic inhibitors, which prevent the enzyme from functioning without directly causing breaks [1] [2]. The table below summarizes key data for three inhibitor drugs.
Table 1: Comparison of Topoisomerase II Inhibitors
| Feature | Mitoxantrone | Etoposide | Daunorubicin |
|---|---|---|---|
| Classification | Topoisomerase II poison; Synthetic anthracenedione [3] | Topoisomerase II poison; Epipodophyllotoxin [3] [4] | Topoisomerase II poison; Anthracycline [3] |
| Primary Mechanism | Intercalates into DNA, inhibits TOP2 re-ligation, causes DNA breakage [3] | Stabilizes the TOP2-DNA cleavage complex, preventing re-ligation [3] [4] | Intercalates into DNA, stabilizes TOP2-DNA complex, generates free radicals [3] |
| Key Clinical Uses | Acute Myeloid Leukemia (AML) [5] [6] | Solid tumors, hematologic cancers [1] | Acute Myeloid Leukemia (AML) [3] [5] |
| Efficacy Data (Example) | In pediatric AML, 5-year Event-Free Survival was 71.9% with MEC regimen [6] | Established increase in median survival in clinical trial meta-analysis [7] | In pediatric AML, 5-year Event-Free Survival was 56.6% with DNX regimen [6] |
| Notable Toxicity | Myelosuppression [3] | Secondary leukemia, cardiotoxicity [1] [2] | Cardiotoxicity (linked to TOP2β inhibition and ROS) [3] |
To contextualize the data in Table 1, here are the methodologies behind key experiments.
Protocol 1: Assessing Anti-leukemic Efficacy in a Clinical Trial (Mitoxantrone vs. Daunorubicin) [6]
Protocol 2: In Vitro TOP2 Catalytic Inhibition Assay [2]
The following diagrams illustrate the fundamental mechanisms of TOP2 inhibitors and a generalized workflow for preclinical evaluation.
Diagram 1: Mechanisms of Topoisomerase II Inhibitors. Poisons stabilize the covalent complex leading to irreversible DNA breaks, while catalytic inhibitors lock the enzyme and prevent its function, which can also lead to genomic instability [3] [1] [2].
Diagram 2: Preclinical Drug Evaluation Workflow. This generalized flowchart outlines the key stages of evaluating a novel TOP2 inhibitor, from initial biochemical screening to clinical trials [7] [2].
The lack of available data on this compound in public scientific literature suggests it may be a developmental compound. To locate specific information, you could try:
The table below summarizes the key available information on this compound and its similar compound, Mitoxantrone.
| Compound Name | Drug Class & Relation | Key Mechanism of Action | Reported Efficacy & Clinical Trial History | Documented Toxicity Profile |
|---|---|---|---|---|
| This compound (Compound XVI) [1] | Synthetic anthracenedione; similar structural family | Presumed to be similar to Mitoxantrone (DNA intercalation, topoisomerase II inhibition). Exact profile for this compound is not detailed in available sources. | Investigated for colorectal cancer and hormone-refractory prostate cancer (Phase II trials). Demonstrated weak activity at the prescribed dose and schedule [1]. | Specific toxicity profile for this compound is not provided in the search results. |
| Mitoxantrone [2] | Synthetic anthracenedione; developed as an analogue of Doxorubicin | • DNA intercalation and topoisomerase II inhibition [2]. • Broad immunomodulatory effects: suppresses T-cell, B-cell, and macrophage proliferation; impairs antigen presentation; reduces proinflammatory cytokines; inhibits B-cell function and antibody production; inhibits macrophage-mediated myelin degradation [2]. | Approved for: • Adult acute myeloid leukemia • Symptomatic hormone-refractory prostate cancer • Worsening relapsing-remitting, secondary progressive, and progressive-relapsing multiple sclerosis (MS) [2]. | • Cardiotoxicity (dose-dependent, can lead to congestive heart failure) [2] [3]. • Bone marrow suppression [3]. • Risk of secondary acute myeloid leukemia (AML) [3]. • Persistent in the body (terminal half-life ranges from 8.9 hours to 9 days) [2]. |
While direct comparative experimental data for this compound is unavailable, the established mechanisms for anthracenediones like Mitoxantrone and the related anthracycline Doxorubicin provide insight into potential toxicity pathways. A primary mechanism behind the cardiotoxicity shared by this drug class involves oxidative stress and topoisomerase II inhibition.
The diagram below illustrates the key cellular mechanisms that contribute to this toxicity, particularly in cardiac cells.
The toxicological outcomes are often confirmed through specific experimental models. For Mitoxantrone, research into novel delivery systems like thermosensitive liposomes (MTX-TSL) provides evidence of its cytotoxicity and the efforts to mitigate its side effects.
The lack of direct comparative data on this compound highlights a gap in the current literature.